From Deadly Nightshade to Modern Medicine: A Technical Guide to the History and Discovery of Atropine
From Deadly Nightshade to Modern Medicine: A Technical Guide to the History and Discovery of Atropine
An in-depth exploration of the historical significance, chemical isolation, and pharmacological characterization of atropine (B194438) from Atropa belladonna, prepared for researchers, scientists, and drug development professionals.
Executive Summary
Atropa belladonna, commonly known as deadly nightshade, has a rich and dualistic history as both a potent poison and a valuable medicinal plant. For centuries, its extracts have been used for cosmetic and therapeutic purposes, eventually leading to the isolation of its primary active alkaloid, atropine. This technical guide provides a comprehensive overview of the journey of atropine from its historical roots to its establishment as a cornerstone of modern pharmacology. It details the pivotal moments in its discovery, outlines the methodologies for its extraction and analysis, presents its physicochemical and pharmacological properties in a structured format, and illustrates key biological and experimental pathways. This document is intended to serve as a detailed resource for professionals in the fields of pharmaceutical sciences, pharmacology, and drug development.
Historical Perspective: The Legacy of Atropa belladonna
The use of Atropa belladonna dates back to ancient civilizations. The plant's name itself is a testament to its historical applications. "Atropa" is derived from Atropos, one of the three Fates in Greek mythology who was responsible for cutting the thread of life, alluding to the plant's lethal toxicity.[1][2] The species name "belladonna," Italian for "beautiful woman," refers to the practice of women in the Renaissance using extracts of the plant to dilate their pupils, a trait considered cosmetically appealing.[2][3]
Historical records indicate its use by the ancient Greeks and Romans for various purposes, including as a poison and an anesthetic for surgery.[1] In the 4th century BC, Theophrastus documented the use of mandrake, a related plant from the Solanaceae family, for treating wounds, gout, and sleeplessness.[1] By the first century AD, Dioscorides described the use of wine of mandrake as an anesthetic.[4]
The formal scientific study of Atropa belladonna began to take shape in the 18th and 19th centuries. In the mid-1700s, Carl Linnaeus officially classified the plant.[1][3] The early 1800s saw the introduction of belladonna alkaloids into Western medicine after British colonists observed their use in India for treating asthma.[2]
The Discovery and Isolation of Atropine
The pivotal moment in understanding the pharmacology of Atropa belladonna was the isolation of its primary active compound, atropine. The German chemist Friedlieb Ferdinand Runge initiated the pharmacological study of belladonna extracts.[1] In 1831, the German pharmacist Heinrich F. G. Mein successfully isolated atropine in a pure crystalline form.[1][2] Independently, Philipp Lorenz Geiger and Ludwig Hesse also isolated the compound in 1833. The first chemical synthesis of atropine was achieved by the German chemist Richard Willstätter in 1901.[2]
Physicochemical and Pharmacological Properties of Atropine
Atropine is a tropane (B1204802) alkaloid that exists as a racemic mixture of d-hyoscyamine and l-hyoscyamine, with the l-isomer being the pharmacologically active component. It acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.
Physicochemical Properties
A summary of the key physicochemical properties of atropine and its commonly used salt, atropine sulfate (B86663), is presented in Table 1.
| Property | Atropine | Atropine Sulfate |
| Molecular Formula | C₁₇H₂₃NO₃ | (C₁₇H₂₃NO₃)₂·H₂SO₄ |
| Molecular Weight | 289.37 g/mol | 676.8 g/mol |
| Melting Point | 114-119 °C[5] | 190-194 °C (monohydrate) |
| Solubility | Slightly soluble in water; soluble in ethanol, chloroform (B151607), and ether[5] | Very soluble in water; soluble in ethanol |
| pKa | 9.9 (at 20 °C) | Not applicable |
| Appearance | White crystalline powder or colorless crystals[5] | White crystalline powder or colorless crystals |
Pharmacological Data
Atropine's primary mechanism of action is the competitive, non-selective blockade of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[6] This antagonism of the parasympathetic nervous system leads to a range of physiological effects. Quantitative pharmacological data for atropine are summarized in Table 2.
| Parameter | Value | Animal Model |
| LD₅₀ (Oral) | 500 mg/kg | Rat[7] |
| LD₅₀ (Oral) | 75 mg/kg | Mouse[7] |
| LD₅₀ (Subcutaneous) | 250 mg/kg | Rat[7] |
| LD₅₀ (Intravenous) | 56 mg/kg | Mouse[8] |
| pA₂ value (ileum) | 8.82 | Guinea pig |
Atropine Content in Atropa belladonna
The concentration of atropine and related alkaloids varies in different parts of the Atropa belladonna plant. Quantitative analysis, typically performed using High-Performance Liquid Chromatography (HPLC), reveals these differences.
| Plant Part | Atropine Content (mg/g dry weight) | Scopolamine Content (mg/g dry weight) | Reference |
| Leaves | 38.74 | 7.54 | [9][10] |
| Fruit | 46.7 | 8.74 | [9][10] |
| Stem | 4.91 | 3.2 | [9][10] |
| Root | 8.11 | Not Detected | [9][10] |
| Wild Plant Leaves | 2.88% (total alkaloids) | - | [11] |
| Wild Plant Roots | 8.06% (total alkaloids) | - | [11] |
| Cultivated Plant Leaves | 1.76% (total alkaloids) | - | [11] |
| Cultivated Plant Seeds | 4.82% (total alkaloids) | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and pharmacological evaluation of atropine.
Extraction of Atropine from Atropa belladonna
This traditional method relies on the differential solubility of the alkaloid in its free base and salt forms.
-
Maceration: Weigh 10 g of dried, powdered Atropa belladonna leaves and moisten with a 10% sodium carbonate solution to convert the alkaloid salts to their free base form.
-
Solvent Extraction: Extract the moistened plant material with 100 mL of an organic solvent (e.g., a mixture of ether and chloroform) for 24 hours with occasional shaking.
-
Filtration: Filter the mixture and collect the organic solvent extract.
-
Acidification: Extract the organic phase with 50 mL of 5% sulfuric acid. The atropine will move to the aqueous layer as atropine sulfate.
-
Basification: Make the acidic aqueous layer alkaline (pH > 10) by adding a 10% sodium carbonate solution. This will precipitate the atropine free base.
-
Final Extraction: Extract the aqueous solution with three 30 mL portions of chloroform.
-
Drying and Evaporation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude atropine.
A more modern and efficient method for atropine extraction.
-
Sample Preparation: Accurately weigh 1.0 g of powdered Atropa belladonna leaves.
-
Extraction: Place the sample in a vessel with 15 mL of 50% aqueous methanol.
-
Sonication: Subject the mixture to ultrasonication for 60 minutes.
-
Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant to obtain the extract containing atropine. This extract can then be further purified or directly analyzed.
Identification and Quantification of Atropine
HPLC is the standard method for the quantitative analysis of atropine.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 50 mM potassium dihydrogen phosphate (B84403) buffer (20:80 v/v).[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare standard solutions of atropine of known concentrations in methanol.
-
Prepare the sample extract by dissolving a known weight of the extract in methanol.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the atropine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of atropine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Pharmacological Assays
This assay demonstrates atropine's antagonistic effect on muscarinic receptors in smooth muscle.
-
Tissue Preparation: Isolate a section of guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).
-
Dose-Response Curve for Acetylcholine: After a period of equilibration, add increasing concentrations of acetylcholine to the organ bath and record the resulting muscle contractions to establish a baseline dose-response curve.
-
Antagonism with Atropine: Wash the tissue and add a known concentration of atropine to the organ bath.
-
Shifted Dose-Response Curve: After a short incubation period with atropine, repeat the cumulative addition of acetylcholine and record the contractions.
-
Analysis: The presence of atropine will cause a rightward shift in the acetylcholine dose-response curve, indicative of competitive antagonism.[12][13]
This assay evaluates the pupil-dilating effect of atropine.[14][15]
-
Animal Preparation: Use healthy albino rabbits. Measure the initial pupil diameter of both eyes.
-
Drug Administration: Instill one drop of a 1% atropine sulfate solution into one eye (the treated eye). The other eye serves as a control.
-
Observation: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, and 120 minutes) after administration.
-
Light Reflex Test: Assess the pupillary light reflex in both eyes by shining a light source and observing for constriction.
-
Analysis: Atropine will cause a significant increase in the pupil diameter (mydriasis) and a loss of the light reflex in the treated eye compared to the control eye.[15] The duration of this effect can also be monitored.[16][17]
Visualizations
Atropine Biosynthesis Pathway
The biosynthesis of atropine in Atropa belladonna begins with the amino acid L-phenylalanine.
Caption: Biosynthesis of atropine from L-phenylalanine.
Acid-Base Extraction Workflow
A flowchart illustrating the steps of the acid-base extraction method for atropine.
References
- 1. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 2. eajem.com [eajem.com]
- 3. Deadly Nightshade: A Botanical Biography | Royal College of Physicians of Edinburgh [rcpe.ac.uk]
- 4. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 5. Atropine | 51-55-8 [chemicalbook.com]
- 6. Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. atropine sulfate | CAS#:73791-47-6 | Chemsrc [chemsrc.com]
- 9. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. rsisinternational.org [rsisinternational.org]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. An explanation for the long duration of mydriatic effect of atropine in eye - PubMed [pubmed.ncbi.nlm.nih.gov]
